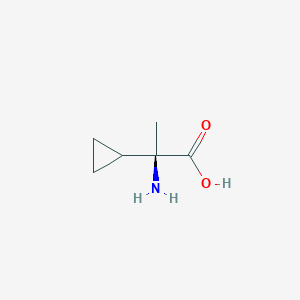

2-Cyclopropylalanine

CAS No.: 1130070-45-9

Cat. No.: VC11701575

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1130070-45-9 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (2R)-2-amino-2-cyclopropylpropanoic acid |

| Standard InChI | InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9)/t6-/m1/s1 |

| Standard InChI Key | VRFYYCFVOBCXDL-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@@](C1CC1)(C(=O)O)N |

| SMILES | CC(C1CC1)(C(=O)O)N |

| Canonical SMILES | CC(C1CC1)(C(=O)O)N |

Introduction

Structural Characteristics and Chemical Identity

2-Cyclopropylalanine, systematically named , features a cyclopropane ring fused to the α-carbon of the alanine framework. The cyclopropyl group introduces significant steric strain and conformational rigidity, which profoundly influence its chemical reactivity and interactions with biological targets.

Stereochemical Configuration

The compound’s chirality is defined by the -configuration at the α-carbon, as evidenced by its standardized InChI identifier:

.

This configuration is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Physicochemical Properties

The cyclopropane ring’s strain energy (~27 kcal/mol) enhances the compound’s reactivity, making it a valuable synthon in organic synthesis. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 129.16 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Moderate in polar solvents | |

| Stability | Stable under inert conditions |

Synthesis Methods

Photolysis of Diacyl Peroxides

A seminal synthesis route involves the photolysis of unsymmetrical diacyl peroxides derived from cyclopropane carboxylic acids and . Irradiation at 254 nm induces homolytic cleavage, generating cyclopropyl radicals that couple with aspartic acid derivatives to yield protected β-cyclopropylalanines .

Key Advantages:

Limitations:

-

Requires meticulous control of reaction conditions to prevent side reactions.

Asymmetric Synthesis via Nickel Complexes

Enantiomerically pure forms are accessible using chiral nickel(II) complexes. For example, reacting racemic with nickel(II)-coordinated glycine derivatives yields - and -configured products with >95% enantiomeric excess .

Case Study:

-

The synthesis of for hormaomycin analogues demonstrated 89% yield after ion-exchange chromatography .

Biological Activities and Mechanisms

Antimicrobial Activity

2-Cyclopropylalanine and its analogs exhibit broad-spectrum antimicrobial properties:

The compound competitively inhibits -isopropylmalate synthase (-IMPS), a key enzyme in leucine biosynthesis . This mechanism is absent in humans, minimizing off-target toxicity.

Enzyme Interaction Studies

The cyclopropyl group’s rigidity allows precise probing of enzyme active sites. For instance, incorporation into peptidomimetics has yielded high-affinity ligands for angiotensin-converting enzyme 2 (ACE2), suggesting antiviral applications.

Applications in Scientific Research

Drug Development

2-Cyclopropylalanine serves as a scaffold for novel antibiotics. Derivatives like belactosin A, which incorporates a cyclopropylalanine moiety, show antitumor activity by inhibiting proteasome function .

Recent Advancements:

Peptidomimetics and Protein Engineering

The compound’s non-proteinogenic nature enables the design of stabilized peptide analogs. For example:

-

Cyclopropylalanine-containing peptidomimetics resist proteolytic degradation while retaining biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume